molecular formula C10H13ClF3NS B6309937 alpha-(Trifluoromethylthio)methyl-phenethylamine hydrochloride, 97% CAS No. 1823069-59-5

alpha-(Trifluoromethylthio)methyl-phenethylamine hydrochloride, 97%

Cat. No. B6309937
CAS RN: 1823069-59-5
M. Wt: 271.73 g/mol
InChI Key: URRNHNBCYUWRGV-UHFFFAOYSA-N
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Description

Alpha-(Trifluoromethylthio)methyl-phenethylamine hydrochloride, 97% (TFMPH) is a synthetic compound that has been used for a variety of scientific applications. It is a derivative of phenethylamine, a naturally occurring compound found in many organisms, and can be produced in a laboratory setting. TFMPH has been studied extensively in the fields of pharmacology, biochemistry, and physiology due to its unique properties and potential applications.

Scientific Research Applications

Alpha-(Trifluoromethylthio)methyl-phenethylamine hydrochloride, 97% has been used in a variety of scientific research applications. It has been used as an agonist in studies of the serotonin 5-HT2A receptor and as an inhibitor of the enzyme monoamine oxidase. It has also been used as a tool in studies of the pharmacology of the dopamine and norepinephrine systems. In addition, alpha-(Trifluoromethylthio)methyl-phenethylamine hydrochloride, 97% has been used to study the effects of drugs on the central nervous system, as well as in studies of neurotransmitter release and reuptake.

Mechanism of Action

The exact mechanism of action of alpha-(Trifluoromethylthio)methyl-phenethylamine hydrochloride, 97% is not known. It is believed to interact with serotonin 5-HT2A receptors, as well as other receptors in the central nervous system. It is also believed to inhibit the enzyme monoamine oxidase, which is involved in the metabolism of neurotransmitters such as serotonin and norepinephrine.
Biochemical and Physiological Effects
alpha-(Trifluoromethylthio)methyl-phenethylamine hydrochloride, 97% has been shown to have a variety of biochemical and physiological effects. It has been shown to increase serotonin levels in the brain, as well as to increase the release of dopamine and norepinephrine. It has also been shown to cause an increase in heart rate and blood pressure, as well as to reduce anxiety and improve mood.

Advantages and Limitations for Lab Experiments

Alpha-(Trifluoromethylthio)methyl-phenethylamine hydrochloride, 97% has a number of advantages for use in laboratory experiments. It is relatively easy to synthesize and can be stored for long periods of time without degradation. It is also relatively inexpensive and can be used in a variety of experiments. The main limitation of alpha-(Trifluoromethylthio)methyl-phenethylamine hydrochloride, 97% is that it is a synthetic compound, so it may not have the same effects as naturally occurring compounds.

Future Directions

There are a number of potential future directions for alpha-(Trifluoromethylthio)methyl-phenethylamine hydrochloride, 97% research. It could be used in studies of the effects of drugs on the central nervous system, as well as in studies of the pharmacology of the dopamine and norepinephrine systems. In addition, alpha-(Trifluoromethylthio)methyl-phenethylamine hydrochloride, 97% could be used to study the effects of drugs on the serotonin 5-HT2A receptor and other receptors in the central nervous system. Finally, alpha-(Trifluoromethylthio)methyl-phenethylamine hydrochloride, 97% could be used to study the effects of drugs on neurotransmitter release and reuptake.

Synthesis Methods

Alpha-(Trifluoromethylthio)methyl-phenethylamine hydrochloride, 97% can be synthesized in a laboratory setting using a variety of methods. The most common method involves the reaction of phenethylamine with trifluoromethylthioacetyl chloride in the presence of a base, such as pyridine or triethylamine. This reaction produces a trifluoromethylthioacetylated phenethylamine, which can then be hydrolyzed to form alpha-(Trifluoromethylthio)methyl-phenethylamine hydrochloride, 97%. Other methods, such as the reaction of phenethylamine with trifluoromethylthiol, have also been reported.

properties

IUPAC Name

1-phenyl-3-(trifluoromethylsulfanyl)propan-2-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F3NS.ClH/c11-10(12,13)15-7-9(14)6-8-4-2-1-3-5-8;/h1-5,9H,6-7,14H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URRNHNBCYUWRGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(CSC(F)(F)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClF3NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

alpha-(Trifluoromethylthio)methyl-phenethylamine hydrochloride

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